molecular formula C14H20BrNO2S B13368062 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine

1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine

Cat. No.: B13368062
M. Wt: 346.29 g/mol
InChI Key: ULNWIHAINQCQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is an organic compound that belongs to the class of sulfonyl piperidines This compound is characterized by the presence of a bromine atom, two methyl groups on the phenyl ring, and a sulfonyl group attached to a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine typically involves the following steps:

    Bromination: The starting material, 4,5-dimethylphenyl, undergoes bromination to introduce a bromine atom at the 2-position.

    Sulfonylation: The brominated intermediate is then subjected to sulfonylation using a suitable sulfonyl chloride reagent to form the sulfonyl derivative.

    Piperidine Introduction: Finally, the sulfonyl derivative is reacted with 2-methylpiperidine under appropriate conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.

    Oxidation and Reduction: The sulfonyl group can participate in redox reactions, potentially altering the oxidation state of the sulfur atom.

    Coupling Reactions: The compound can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions:

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine could yield an amine derivative, while oxidation might produce a sulfone.

Scientific Research Applications

1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine exerts its effects involves interactions with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the bromine atom and piperidine ring may influence the compound’s binding affinity and specificity. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

  • 1-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]azepane
  • 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-1H-benzimidazole

Uniqueness: 1-[(2-Bromo-4,5-dimethylphenyl)sulfonyl]-2-methylpiperidine is unique due to the specific arrangement of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications.

Properties

Molecular Formula

C14H20BrNO2S

Molecular Weight

346.29 g/mol

IUPAC Name

1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-methylpiperidine

InChI

InChI=1S/C14H20BrNO2S/c1-10-8-13(15)14(9-11(10)2)19(17,18)16-7-5-4-6-12(16)3/h8-9,12H,4-7H2,1-3H3

InChI Key

ULNWIHAINQCQKG-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=C(C=C(C(=C2)C)C)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.